9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a purine core, which is a common motif in many biologically active molecules, and is substituted with a benzodioxole and a methylphenyl group, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the purine core, followed by the introduction of the benzodioxole and methylphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, leading to a diverse array of derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, 9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable compound for developing new synthetic methodologies and exploring reaction mechanisms.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential biological activity. Compounds with purine cores are often found in nucleotides and nucleosides, which are essential for various biological processes. Researchers are investigating its potential as a therapeutic agent, particularly in areas such as cancer treatment, antiviral therapies, and enzyme inhibition.
Industry
In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties may lead to the creation of products with enhanced performance or novel functionalities.
Mechanism of Action
The mechanism by which 9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, where the compound can bind and modulate their activity. The pathways involved may include inhibition of enzyme activity, interference with DNA or RNA synthesis, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with various substitutions on the purine core. Examples include:
- 6-thioguanine
- 6-mercaptopurine
- Caffeine
- Theobromine
Uniqueness
What sets 9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzodioxole and methylphenyl groups may enhance its binding affinity to certain molecular targets or alter its reactivity compared to other purine derivatives.
This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various scientific domains
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c1-10-3-2-4-11(7-10)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)12-5-6-13-14(8-12)29-9-28-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLJPTXBOSMRFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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